

An In-depth Technical Guide to Methyl 4,5-dibromo-2-furoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4,5-dibromo-2-furoate**

Cat. No.: **B106015**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4,5-dibromo-2-furoate**, a key chemical intermediate in the synthesis of various high-value organic molecules. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its significant applications in pharmaceutical and agrochemical development.

Core Data Presentation

The quantitative properties of **Methyl 4,5-dibromo-2-furoate** are summarized in the table below, providing essential data for laboratory and research applications.

Property	Value	Reference(s)
Molecular Weight	283.90 g/mol	[1] [2] [3] [4]
Chemical Formula	C ₆ H ₄ Br ₂ O ₃	[1] [2] [3]
CAS Number	54113-41-6	[1] [2] [3]
Melting Point	56 - 60 °C	[2] [4]
Boiling Point	110 °C at 0.8 mmHg	[2] [5]
Appearance	White to light yellow crystalline powder	[2]
Purity	≥ 95% (GC)	[2]
Solubility	Soluble in Methanol	[3]
Synonyms	Methyl 4,5-dibromofuran-2-carboxylate, 4,5-Dibromo-2-furancarboxylic acid methyl ester	[1] [2] [3]

Experimental Protocols

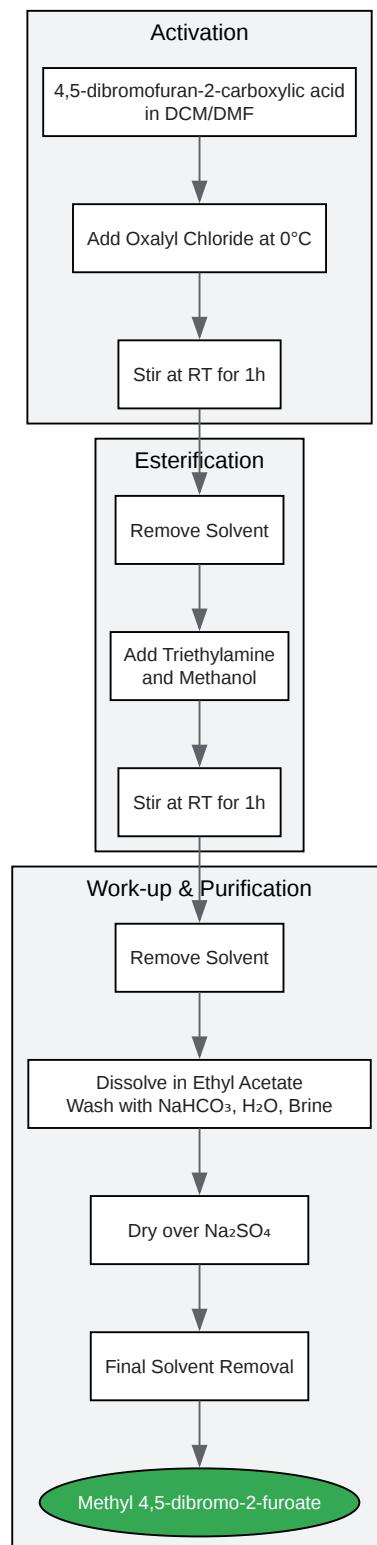
Detailed methodologies for the synthesis and application of **Methyl 4,5-dibromo-2-furoate** are provided below. These protocols are foundational for its use in a research and development setting.

Synthesis of Methyl 4,5-dibromo-2-furoate

This protocol details the synthesis of **Methyl 4,5-dibromo-2-furoate** from 4,5-dibromofuran-2-carboxylic acid.

Materials:

- 4,5-dibromofuran-2-carboxylic acid (1.0 eq)
- Dichloromethane (DCM)


- N,N-dimethylformamide (DMF)
- Oxalyl chloride (1.2-1.3 eq)
- Triethylamine (1.2-1.3 eq)
- Methanol (MeOH)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Water and saturated brine
- Anhydrous sodium sulfate

Procedure:

- A solution of 4,5-dibromofuran-2-carboxylic acid in dichloromethane and a catalytic amount of N,N-dimethylformamide is prepared in a reaction vessel and cooled to 0 °C.
- Oxalyl chloride is added dropwise to the cooled solution.
- The reaction mixture is stirred at room temperature for approximately 1 hour.
- The solvent is removed by distillation under reduced pressure.
- Triethylamine and methanol are added to the residue, and the mixture is stirred for an additional hour at room temperature.
- Following the reaction, the solvent is again removed under reduced pressure.
- The residue is redissolved in ethyl acetate, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
- The organic layer is then dried over anhydrous sodium sulfate.
- The solvent is removed by reduced pressure distillation to yield the final product, **Methyl 4,5-dibromo-2-furoate**.^[5]

Workflow Diagram:

Synthesis Workflow of Methyl 4,5-dibromo-2-furoate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 4,5-dibromo-2-furoate**.

Application in Cross-Coupling Reactions (Representative Protocol)

The two bromine atoms on the furan ring make **Methyl 4,5-dibromo-2-furoate** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions are fundamental in creating more complex molecules by forming new carbon-carbon bonds. Below is a representative Sonogashira coupling protocol, which can be adapted for this substrate.

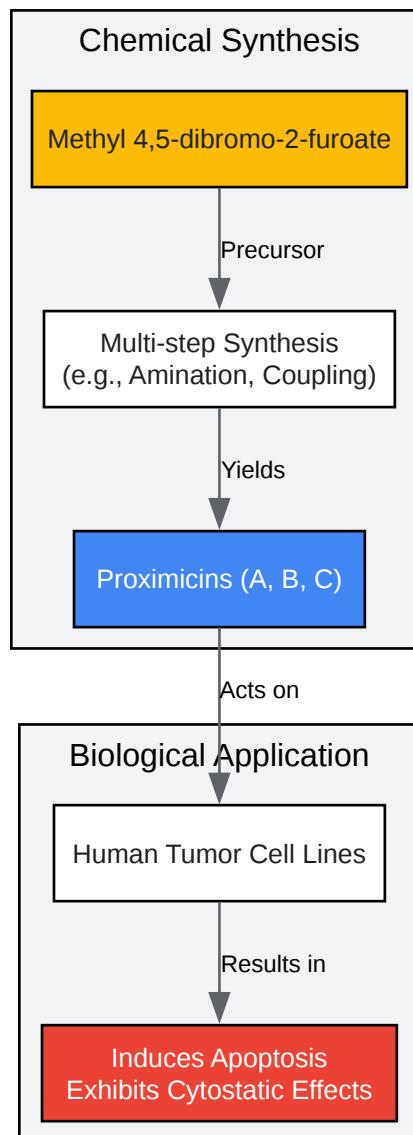
Materials:

- **Methyl 4,5-dibromo-2-furoate** (1.0 eq)
- Terminal alkyne (1.0-2.2 eq, depending on desired mono- or di-substitution)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{PPh}_3)_2$) (2-5 mol%)
- Copper(I) iodide (CuI) (2-5 mol%)
- Amine base (e.g., Triethylamine, Diisopropylamine)
- Anhydrous solvent (e.g., THF, DMF)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add **Methyl 4,5-dibromo-2-furoate**, the palladium catalyst, and copper(I) iodide.
- Add the anhydrous solvent, followed by the amine base.
- Add the terminal alkyne via syringe.
- The reaction mixture is stirred at a temperature ranging from room temperature to 60-80 °C.
- The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Upon completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography.


Applications in Drug Discovery and Agrochemicals

Methyl 4,5-dibromo-2-furoate is not an end-product but a versatile building block. Its reactivity is leveraged in several fields, most notably in the development of pharmaceuticals and agrochemicals.

- Pharmaceutical Development: This compound is a documented intermediate in the synthesis of Proximicins A, B, and C, a family of novel aminofuran compounds with antibiotic and potent anticancer properties.^[5] The Proximicins have shown strong cytostatic effects against various human tumor cell lines. The synthesis pathway involves transforming the dibromofuran core into the characteristic 4-amino-furan-2-carboxylic acid structure of the final products.
- Agrochemical Chemistry: It serves as a precursor for the formulation of pesticides and herbicides. The furan ring and bromine substituents can be modified to develop new active ingredients for crop protection.^[2]
- Organic and Material Science: Researchers utilize it as a starting material to create complex molecules with unique functionalities for applications in material science, such as compounds with enhanced thermal stability or specific chemical resistance.^[2]

Logical Relationship Diagram:

Role of Methyl 4,5-dibromo-2-furoate in Drug Development

[Click to download full resolution via product page](#)

Caption: From chemical intermediate to biological effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4,5-dibromo-2-furoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106015#methyl-4-5-dibromo-2-furoate-molecular-weight\]](https://www.benchchem.com/product/b106015#methyl-4-5-dibromo-2-furoate-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com